molecular formula C19H23N3O3 B4473290 5-(3,4-dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one

5-(3,4-dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B4473290
M. Wt: 341.4 g/mol
InChI Key: BDICAURQQHSWDV-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclohexenone core substituted with a dimethoxyphenyl group and an imidazole-containing side chain, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclohexenone Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to introduce the ketone functionality.

    Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.

    Attachment of the Imidazole Side Chain: The final step involves the nucleophilic substitution of the cyclohexenone intermediate with 2-(1H-imidazol-4-yl)ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclohexenone core to cyclohexanol derivatives.

    Substitution: The imidazole side chain can participate in nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s imidazole moiety makes it a potential ligand for metal ions, which can be used in enzyme inhibition studies.

    Medicine: Its structural features suggest potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(3,4-dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one exerts its effects depends on its specific application:

    Molecular Targets: The imidazole ring can interact with metal ions or enzyme active sites, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as those involved in inflammation or cell proliferation, through its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid acetate: This compound shares the imidazole moiety but differs in its overall structure and functional groups.

    3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness

5-(3,4-Dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one is unique due to its combination of a cyclohexenone core, a dimethoxyphenyl group, and an imidazole-containing side chain. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[2-(1H-imidazol-5-yl)ethylamino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-18-4-3-13(9-19(18)25-2)14-7-16(10-17(23)8-14)21-6-5-15-11-20-12-22-15/h3-4,9-12,14,21H,5-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDICAURQQHSWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CN=CN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3,4-dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one
Reactant of Route 2
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5-(3,4-dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one
Reactant of Route 3
5-(3,4-dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one
Reactant of Route 4
5-(3,4-dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one
Reactant of Route 5
5-(3,4-dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one
Reactant of Route 6
5-(3,4-dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one

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